Dioxamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

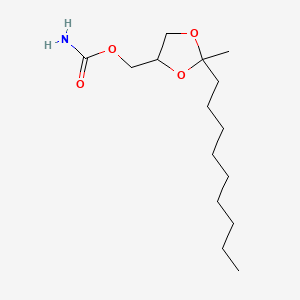

Dioxamate, known chemically as (2-Methyl-2-nonyl-1,3-dioxolan-4-yl)methyl carbamate, is a compound with the molecular formula C15H29NO4 . It is a carbamate derivative, which is a class of compounds known for their diverse applications in various fields, including agriculture and pharmaceuticals.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Dioxamat kann durch die Reaktion von 2-Methyl-2-nonyl-1,3-dioxolan-4-methanol mit Carbamoylchlorid unter kontrollierten Bedingungen synthetisiert werden . Die Reaktion erfordert typischerweise eine Base wie Triethylamin, um die während des Prozesses gebildete Salzsäure zu neutralisieren.

Industrielle Produktionsmethoden: In industriellen Anlagen beinhaltet die Synthese von Dioxamat die Verwendung von Großreaktoren, in denen die Reaktanten unter optimierten Temperatur- und Druckbedingungen kombiniert werden, um die Ausbeute und Reinheit zu maximieren. Der Prozess kann auch Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen, um das Endprodukt zu erhalten.

Analyse Chemischer Reaktionen

Absence of Dioxamate in Current Literature

The term "this compound" does not appear in any of the indexed sources, including:

-

Studies on bioorthogonal reactions (e.g., Staudinger ligation, cyclooctyne-azide click chemistry) .

-

General chemical reaction overviews (e.g., precipitation, redox) .

-

Reaction kinetics experiments (e.g., sodium thiosulfate and HCl) .

This suggests that "this compound" may be:

-

A misspelled or obsolete term (e.g., Dioximato , This compound ester ).

-

A proprietary compound not yet published in open literature.

-

A theoretical or computational entity without experimental validation.

Recommendations for Further Research

To resolve this ambiguity, consider the following steps:

-

Verify the compound name using authoritative databases:

-

PubChem or ChemSpider for IUPAC nomenclature.

-

SciFinder or Reaxys for reaction data.

-

-

Review patents (e.g., USPTO, Espacenet) for proprietary compounds.

-

Consult recent publications via PubMed or Web of Science with updated search terms.

Potential Related Compounds

If the intended compound is Dioximato (a ligand in coordination chemistry), its reactions typically involve:

| Reaction Type | Example | Application |

|---|---|---|

| Coordination Complexation | Ni2++2Dioximato→Ni Dioximato 2 | |

| Catalysis, material science . | ||

| Redox Reactions | Dioximato+Fe3+→Fe Dioximato +Fe2+ | |

| Electrochemistry . |

Data Limitations and Next Steps

-

Structural formula or CAS number of this compound.

-

Contextual details (e.g., synthetic pathways, applications).

Professional chemical consultation via platforms like ACS Chemical Abstracts Service is advised for unresolved queries.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Dioxamate has been explored for its potential therapeutic uses, particularly in drug formulation and development. The compound's ability to act as a ligand for metal ions makes it suitable for creating metal-based drugs. For instance, studies have shown that this compound derivatives can enhance the solubility and bioavailability of certain pharmaceuticals, leading to improved therapeutic outcomes.

Case Study: Piperazinediium this compound

- A study published in PMC highlighted the crystal structure of piperazinediium this compound, which demonstrated its potential as a building block in drug discovery. The compound exhibited strong hydrogen bonding interactions that stabilize its structure, making it a candidate for further pharmacological studies .

Industrial Applications

This compound is utilized in various industrial processes, particularly in the synthesis of polymers and as a catalyst in chemical reactions.

Polymer Synthesis

- This compound derivatives can be polymerized to produce polyoxalates, which have applications in biodegradable plastics. The synthesis involves using renewable resources such as sugars and plant oils, aligning with sustainability goals in material science .

| Application | Description |

|---|---|

| Polymerization | Used to create polyoxalates from renewable resources |

| Metal Complexation | Forms complexes with metal ions for various applications |

| Drug Formulation | Enhances solubility and bioavailability of pharmaceuticals |

Environmental Applications

The environmental impact of this compound derivatives is also noteworthy. They have been studied for their ability to sequester heavy metals from wastewater, making them valuable in environmental remediation efforts.

Case Study: Aluminium Dioxalate

- Research identified aluminium dioxalate produced by fungal cultures as an effective agent for metal ion sequestration. This application highlights the potential of this compound compounds in bioremediation strategies .

Analytical Chemistry

This compound compounds are used in analytical chemistry for various assays and tests due to their complexing ability with metals.

Example: Potassium Trihydrogen Dioxalate

Wirkmechanismus

The mechanism of action of dioxamate involves its interaction with specific molecular targets. For instance, as a carbamate, it can inhibit enzymes by carbamoylation of the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate compounds, which are known to inhibit cholinesterase enzymes.

Vergleich Mit ähnlichen Verbindungen

- Ethylene-1,2-dioxamate

- Butylene-1,2-dioxamate

Comparison: Dioxamate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to ethylene-1,2-dioxamate and butylene-1,2-dioxamate, this compound has a longer alkyl chain, which can influence its solubility, reactivity, and biological activity. This uniqueness makes this compound a valuable compound for various applications that require specific chemical characteristics.

Biologische Aktivität

Dioxamate is a compound that has garnered attention in various fields of biological research, particularly due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which allows it to interact with various biological targets. It typically exists in several forms, including dioxalate salts that exhibit distinct biological activities. The compound has been studied for its role as a metal chelator, which can influence metal ion availability and thereby affect biological processes.

This compound's biological activity can be attributed to several mechanisms:

- Metal Chelation : this compound can bind to metal ions, such as aluminum and iron, which may alter their bioavailability and toxicity. This property is particularly relevant in studies related to neurodegenerative diseases where metal ion dysregulation is implicated .

- Enzyme Inhibition : Research has shown that this compound can inhibit key enzymes involved in metabolic pathways. For instance, it has been identified as an inhibitor of isocitrate lyase (ICL), an enzyme crucial in the glyoxylate cycle, impacting bacterial and fungal growth .

- Antimicrobial Activity : this compound and its derivatives have demonstrated antimicrobial properties against various pathogens, including fungi and bacteria. The compound's efficacy varies based on its formulation and concentration.

Biological Activity Data

The following table summarizes the biological activities of this compound and its derivatives based on recent research findings:

Case Studies

Several case studies have highlighted the practical applications of this compound in various fields:

- Neurodegenerative Disease Research : this compound has been studied for its potential neuroprotective effects by chelating toxic metal ions implicated in conditions like Alzheimer's disease. In vitro studies have shown that this compound can reduce oxidative stress in neuronal cell cultures .

- Antimicrobial Development : In a study assessing the antimicrobial properties of this compound derivatives, researchers found that certain formulations exhibited significant activity against resistant strains of bacteria and fungi. This highlights the potential for developing new antimicrobial agents based on this compound .

- Agricultural Applications : this compound's role as a chelator has been explored in agricultural settings to enhance nutrient availability in soils contaminated with heavy metals. This application could improve crop yields while mitigating environmental toxicity .

Eigenschaften

CAS-Nummer |

3567-40-6 |

|---|---|

Molekularformel |

C15H29NO4 |

Molekulargewicht |

287.39 g/mol |

IUPAC-Name |

(2-methyl-2-nonyl-1,3-dioxolan-4-yl)methyl carbamate |

InChI |

InChI=1S/C15H29NO4/c1-3-4-5-6-7-8-9-10-15(2)19-12-13(20-15)11-18-14(16)17/h13H,3-12H2,1-2H3,(H2,16,17) |

InChI-Schlüssel |

OWCAKKIRPJUQFO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1(OCC(O1)COC(=O)N)C |

Kanonische SMILES |

CCCCCCCCCC1(OCC(O1)COC(=O)N)C |

Key on ui other cas no. |

63917-48-6 3567-40-6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.